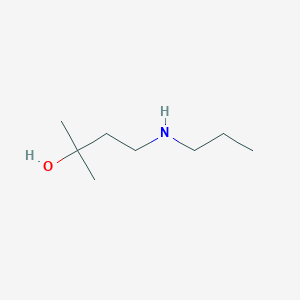
2-Methyl-4-(propylamino)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(propylamino)butan-2-ol is an organic compound with the molecular formula C8H19NO It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-4-(propylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butanol with propylamine under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Another method involves the use of Grignard reagents. For example, the reaction of 2-methyl-2-butanone with propylmagnesium bromide, followed by hydrolysis, can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(propylamino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-4-(propylamino)butan-2-one
Reduction: 2-Methyl-4-(propylamino)butane
Substitution: 2-Methyl-4-(propylamino)butyl chloride or bromide
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(propylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(propylamino)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The propylamino group can interact with biological receptors or enzymes, influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-butanol
- 2-Methyl-4-(methylamino)butan-2-ol
- 2-Methyl-4-(ethylamino)butan-2-ol
Uniqueness
2-Methyl-4-(propylamino)butan-2-ol is unique due to the presence of both a tertiary alcohol and a propylamino group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Eigenschaften
Molekularformel |
C8H19NO |
|---|---|
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
2-methyl-4-(propylamino)butan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-6-9-7-5-8(2,3)10/h9-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
QIMIUVLKMKTXHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


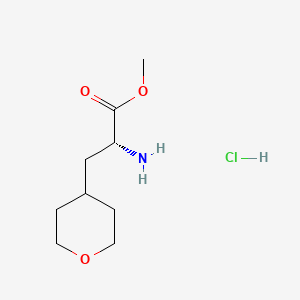
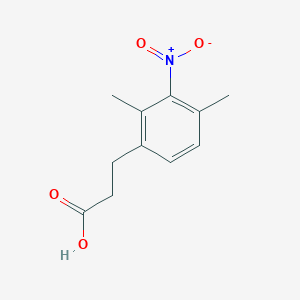
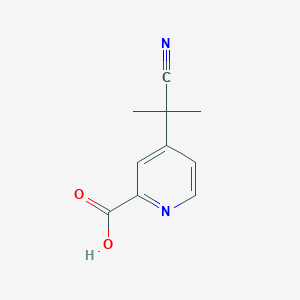
![4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13892234.png)
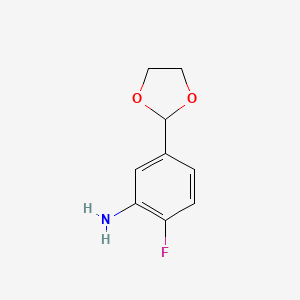
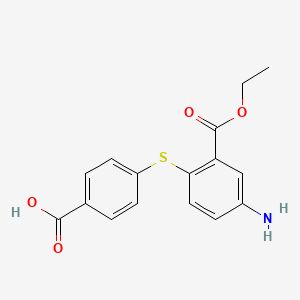
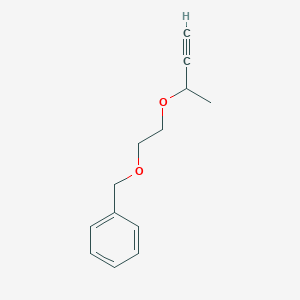
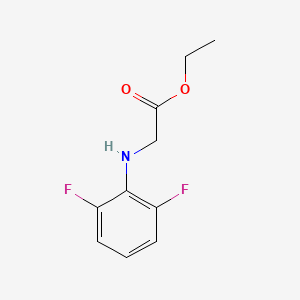
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)

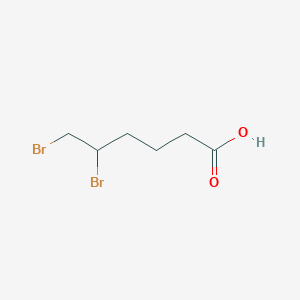
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)

